7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure fused with a pyridopyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the condensation of a pyridopyrimidine derivative with a bicyclic amine. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridopyrimidine moiety, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific enzymes.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyridopyrimidine moiety, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Shares structural similarities but differs in the position of nitrogen atoms within the ring system.
Pyrido[4,3-d]pyrimidine: Similar in structure but with different biological activities and applications.
Uniqueness
7-{Pyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit specific enzymes makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-10-4-3-9(1)17(10)13-11-5-6-14-7-12(11)15-8-16-13/h5-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSNAJNFAKYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.